molecular formula C13H13BrN2O3 B5187456 2-(4-bromophenoxy)-N-3-isoxazolylbutanamide

2-(4-bromophenoxy)-N-3-isoxazolylbutanamide

Cat. No. B5187456
M. Wt: 325.16 g/mol
InChI Key: JTGQEFHAIPMSBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-3-isoxazolylbutanamide, also known as GW501516, is a synthetic drug that belongs to the class of PPARδ (peroxisome proliferator-activated receptor delta) agonists. It was developed in the late 1990s as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, its use as a performance-enhancing drug by athletes has led to its ban by the World Anti-Doping Agency.

Mechanism of Action

2-(4-bromophenoxy)-N-3-isoxazolylbutanamide works by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and lipid metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and reduced inflammation.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N-3-isoxazolylbutanamide has been shown to have a number of biochemical and physiological effects in animal models. These include increased insulin sensitivity, reduced inflammation, increased fat metabolism, and improved endurance performance. In addition, it has been shown to reduce the risk of atherosclerosis and improve cardiovascular function in animal models.

Advantages and Limitations for Lab Experiments

2-(4-bromophenoxy)-N-3-isoxazolylbutanamide has several advantages as a research tool. It is highly selective for PPARδ and has a long half-life, which allows for once-daily dosing. In addition, it has been shown to have a wide therapeutic window, with no significant toxicity observed in animal studies. However, its use in research is limited by its status as a banned substance by the World Anti-Doping Agency, which restricts its use in human studies.

Future Directions

There are several potential future directions for research on 2-(4-bromophenoxy)-N-3-isoxazolylbutanamide. These include further investigation of its therapeutic potential in metabolic disorders such as obesity, diabetes, and dyslipidemia. In addition, there is growing interest in its potential use as a performance-enhancing drug for athletes, despite its ban by the World Anti-Doping Agency. Finally, there is a need for further research on the long-term safety and efficacy of 2-(4-bromophenoxy)-N-3-isoxazolylbutanamide in humans.

Synthesis Methods

The synthesis of 2-(4-bromophenoxy)-N-3-isoxazolylbutanamide involves a multi-step process that starts with the reaction of 4-bromophenol with 2,2,2-trifluoroethanol in the presence of a base to form the corresponding ether. This is followed by the reaction of the ether with chloroacetyl chloride to form a chloroacetate intermediate. The intermediate is then reacted with isoxazole in the presence of a base to form the final product.

Scientific Research Applications

2-(4-bromophenoxy)-N-3-isoxazolylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fat metabolism in animal models. In addition, it has been shown to improve endurance performance in mice and rats by increasing the expression of genes involved in oxidative metabolism.

properties

IUPAC Name

2-(4-bromophenoxy)-N-(1,2-oxazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c1-2-11(13(17)15-12-7-8-18-16-12)19-10-5-3-9(14)4-6-10/h3-8,11H,2H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGQEFHAIPMSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NOC=C1)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenoxy)-N-(1,2-oxazol-3-yl)butanamide

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